(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate
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Description
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C19H24N2O6S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Grivsky et al. (1980) detailed a synthesis route for 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which are potent inhibitors of dihydrofolate reductase with significant activity against certain tumors (Grivsky et al., 1980).
- Reactivity Studies : Forcellini et al. (2015) conducted a systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards various nucleophiles, demonstrating its versatility in chemical reactions (Forcellini et al., 2015).
Antitumor and Antibacterial Activity
- Antitumor Potential : The study by Grivsky et al. also indicated the antitumor potential of their synthesized compounds, contributing to cancer research.
- Antibacterial Agents : A study by Abbasi et al. (2017) on sulfonamides bearing a 1,4-benzodioxin ring showed that these compounds have potential as antibacterial agents and may be useful in treating inflammatory ailments (Abbasi et al., 2017).
Environmental and Analytical Applications
- Environmental Analysis : Alonso et al. (1999) used 4-methylbenzenesulfonates in a method for enriching and identifying pollutants in industrial wastewaters (Alonso et al., 1999).
- Spectroscopic Characterization : Vadivelan et al. (2017) conducted a spectroscopic investigation and characterized a charge transfer complex, providing insights into molecular interactions (Vadivelan et al., 2017).
Material Science and Engineering
- Molecular Engineering : Maly et al. (2007) engineered molecular crystals using derivatives of hexaphenylbenzene, illustrating the potential of these compounds in designing materials with specific properties (Maly et al., 2007).
Properties
IUPAC Name |
benzyl (2S)-2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQBJVGZYBBFB-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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